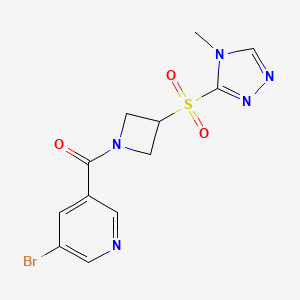

![molecular formula C22H21ClN4OS B2626934 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide CAS No. 894026-99-4](/img/structure/B2626934.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

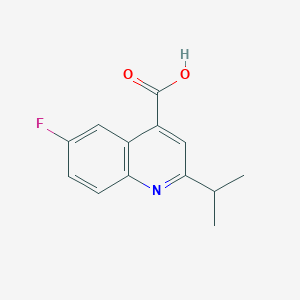

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide” is a compound that falls under the category of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-b][1,2,4]triazoles .Molecular Structure Analysis

The molecular structure of the compound was determined by (1)H NMR, (13)C NMR, and X-ray analysis . The molecular weight of the compound is 432.9g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include the reaction of 2-mercaptobenzimidazoles with ketones to form 2-benzimidazolylthioacetophenone derivatives, which are then cyclized to form thiazolo[3,2-b][1,2,4]triazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.9g/mol . Its exact mass is 432.0811600 and its monoisotopic mass is also 432.0811600 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen

Green Chemistry

This compound, being a 1,2,4-triazole derivative, is of interest in the field of green chemistry . The synthesis of such compounds can be achieved through environmentally friendly methods, such as ultrasound chemistry and mechanochemistry . These methods minimize waste and energy input, aligning with the principles of green chemistry .

Medicinal Chemistry

1,2,4-triazole derivatives, including the compound , have significant applications in medicinal chemistry . They are often used as scaffolds in the design of biologically active compounds .

Anticancer Activity

Antimicrobial Activity

Thiazole derivatives, including this compound, have been found to possess antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives are also known for their antifungal activity . This broadens their potential use in the treatment of various fungal infections .

Neuroprotective Properties

Thiazole derivatives have been found to possess neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases .

Antiviral Activity

Thiazole derivatives have also been found to possess antiviral properties . This suggests potential applications in the treatment of various viral infections .

Anticonvulsant Activity

Thiazole derivatives have been found to possess anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy .

Wirkmechanismus

Mode of Action

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide: interacts with its target, Top1, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to impediments in DNA replication and transcription processes, which are vital for cell survival and proliferation .

Biochemical Pathways

The inhibition of Top1 by N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide affects the DNA replication and transcription pathways . The downstream effects include disruption of cell proliferation and potential induction of cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The ADME properties of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide The compound’s efficacy suggests it possesses favorable pharmacokinetic properties that allow it to reach its target in vivo .

Result of Action

The molecular and cellular effects of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide ’s action include the inhibition of Top1, disruption of DNA replication and transcription, and potential induction of cell death . These effects are particularly pronounced in rapidly dividing cells, suggesting potential utility in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4OS/c23-18-11-9-17(10-12-18)21-25-22-27(26-21)19(15-29-22)13-14-24-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYGUBZCOWIIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626852.png)

![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)

![1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2626863.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)

![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)